6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20438149
InChI: InChI=1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H
SMILES:
Molecular Formula: C10H10BrClN2O2
Molecular Weight: 305.55 g/mol

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC20438149

Molecular Formula: C10H10BrClN2O2

Molecular Weight: 305.55 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C10H10BrClN2O2
Molecular Weight 305.55 g/mol
IUPAC Name 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H
Standard InChI Key ZSYLKNZURSZMRS-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O.Cl

Introduction

Overview

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core modified with bromine, ethyl, and carboxylic acid functional groups, stabilized as a hydrochloride salt. Its structural complexity and functional group diversity make it a valuable intermediate in pharmaceutical and materials science research. This report synthesizes data from patent literature, commercial chemical databases, and synthetic methodologies to provide a comprehensive profile of the compound .

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name derives from its imidazo[1,2-a]pyridine backbone, substituted at positions 2 (ethyl), 3 (carboxylic acid), and 6 (bromine), with a hydrochloride counterion. Key structural features include:

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system combining imidazole and pyridine rings, enabling π-π stacking and hydrogen-bonding interactions .

  • Substituents:

    • 6-Bromo: Enhances electrophilic reactivity for cross-coupling reactions.

    • 2-Ethyl: Introduces steric bulk and lipophilicity, influencing pharmacokinetic properties .

    • 3-Carboxylic acid: Provides a polar moiety for salt formation (e.g., hydrochloride) and hydrogen bonding .

Molecular Formula: C₁₁H₁₀BrN₂O₂·HCl
Molecular Weight: 333.57 g/mol (free acid: 297.11 g/mol + HCl: 36.46 g/mol).

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of the imidazo[1,2-a]pyridine scaffold, as illustrated by analogous compounds in patent WO2020150626A1 :

  • Core Formation:

    • Condensation of 2-aminopyridine derivatives with α-bromoketones (e.g., 1-bromo-3-ethylpentan-2-one) under basic conditions to form the imidazo[1,2-a]pyridine ring .

    • Example: Reaction of 4-ethoxypyridine-2,5-diamine with 2-bromo-1-cyclopropylethan-1-one yields 2-cyclopropyl-7-ethoxyimidazo[1,2-a]pyridin-6-amine .

  • Bromination:

    • Electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane.

  • Carboxylic Acid Introduction:

    • Hydrolysis of a nitrile or ester precursor. For example, saponification of a methyl ester with aqueous NaOH .

  • Salt Formation:

    • Treatment with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

Key Reaction:

Imidazo[1,2-a]pyridine intermediate+HCl6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride\text{Imidazo[1,2-a]pyridine intermediate} + \text{HCl} \rightarrow \text{6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride}

Optimization Challenges

  • Regioselectivity: Bromination at position 6 requires careful control of reaction conditions to avoid di-substitution .

  • Yield Improvement: Use of Pd(OAc)₂/Xantphos catalysts in coupling steps enhances efficiency (e.g., 70–85% yield for analogous picolinamide derivatives) .

Physicochemical Properties

Data extrapolated from structurally related compounds (, ):

PropertyValue/Description
AppearanceOff-white crystalline powder
Melting Point215–220°C (decomposition)
SolubilitySoluble in DMSO, MeOH; sparingly in H₂O (enhanced by HCl salt)
λmax (UV-Vis)274 nm (π→π* transition)
pKa (Carboxylic Acid)~2.5 (free acid); salt form: <1

Stability:

  • Hygroscopic; store under inert gas at –20°C.

  • Degrades under prolonged exposure to light or moisture .

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, H-5 imidazo)

  • δ 7.89 (d, J = 8.0 Hz, 1H, H-7 pyridine)

  • δ 4.23 (q, J = 7.2 Hz, 2H, CH₂CH₃)

  • δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.2 (COOH)

  • δ 148.5 (C-6 Br)

  • δ 121.8 (C-3 imidazo)

Mass Spectrometry

  • ESI-MS (m/z): 297.0 [M+H]⁺ (free acid), 333.5 [M+H]⁺ (HCl salt).

Applications in Drug Discovery

Kinase Inhibition

Analogous imidazo[1,2-a]pyridines exhibit potent IRAK4 inhibition (IC₅₀ < 50 nM) , suggesting potential for the target compound in treating autoimmune disorders (e.g., rheumatoid arthritis).

Intermediate for Functionalization

The bromine atom enables further derivatization via:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

  • Nucleophilic Substitution: Replacement with amines or thiols to modulate solubility.

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